molecular formula C13H14N2O7 B3326742 3',5'-diacetyl-O^2^,2-cyclouridine CAS No. 28309-53-7

3',5'-diacetyl-O^2^,2-cyclouridine

Cat. No.: B3326742
CAS No.: 28309-53-7
M. Wt: 310.26 g/mol
InChI Key: AXUJTCUYAOPZNY-KXGXSXBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-diacetyl-O2,2-cyclouridine is a synthetic nucleoside derivative characterized by the presence of an additional covalent bond that connects the sugar ring and the heterocyclic base. This compound is known for its rigid structure and fixed conformation, which significantly influences its physicochemical and biochemical properties .

Preparation Methods

The synthesis of 3’,5’-diacetyl-O2,2-cyclouridine typically involves the acetylation of O2,2-cyclouridine. One common method includes treating 3’-O-acetyl-5’-O-tosyl-2’-deoxy-2’-fluorouridine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in boiling acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3’,5’-diacetyl-O2,2-cyclouridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3’,5’-diacetyl-O2,2-cyclouridine involves its interaction with specific molecular targets, such as uridine phosphorylase. This interaction can enhance the effect of anticancer drugs by inhibiting the enzyme’s activity . The compound’s rigid structure allows it to fit precisely into the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

3’,5’-diacetyl-O2,2-cyclouridine is unique due to its additional covalent bond, which imparts a rigid structure and fixed conformation. Similar compounds include:

These compounds are often used in similar applications but differ in their specific chemical properties and reactivity.

Properties

IUPAC Name

[(2R,4R,5R,6S)-5-acetyloxy-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7/c1-6(16)19-5-8-10(20-7(2)17)11-12(21-8)15-4-3-9(18)14-13(15)22-11/h3-4,8,10-12H,5H2,1-2H3/t8-,10-,11+,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUJTCUYAOPZNY-KXGXSXBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C2C(O1)N3C=CC(=O)N=C3O2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H](O1)N3C=CC(=O)N=C3O2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-diacetyl-O^2^,2-cyclouridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3',5'-diacetyl-O^2^,2-cyclouridine
Reactant of Route 3
3',5'-diacetyl-O^2^,2-cyclouridine
Reactant of Route 4
Reactant of Route 4
3',5'-diacetyl-O^2^,2-cyclouridine
Reactant of Route 5
Reactant of Route 5
3',5'-diacetyl-O^2^,2-cyclouridine
Reactant of Route 6
Reactant of Route 6
3',5'-diacetyl-O^2^,2-cyclouridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.